N-tert-Butyl-N-cyclopentylthiourea
Description
N-tert-Butyl-N-cyclopentylthiourea is a thiourea derivative characterized by a tert-butyl group and a cyclopentyl group attached to the thiourea core (N-CS-N). Thiourea derivatives are widely studied for their applications in organic synthesis, catalysis, and medicinal chemistry due to their ability to act as ligands, inhibitors, or intermediates.
Properties
CAS No. |
70498-31-6 |
|---|---|
Molecular Formula |
C10H20N2S |
Molecular Weight |
200.35 g/mol |
IUPAC Name |
1-tert-butyl-1-cyclopentylthiourea |
InChI |
InChI=1S/C10H20N2S/c1-10(2,3)12(9(11)13)8-6-4-5-7-8/h8H,4-7H2,1-3H3,(H2,11,13) |
InChI Key |
ILSWVYWNSURALO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)N(C1CCCC1)C(=S)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Comparisons
The following table summarizes key parameters of N-tert-Butyl-N-cyclopentylthiourea and its structural analogs based on the evidence:
*Estimated based on cyclopentyl group’s contribution (~84 g/mol).
Key Observations :
- The cyclopentyl group in the target compound introduces a saturated cyclic structure, which may improve solubility in non-polar solvents compared to the phenyl group in 1-tert-Butyl-3-phenylthiourea . N-(tert-Butyl)thiourea, lacking a second bulky substituent, has a lower molecular weight and higher purity (97%), making it suitable for standardized research applications .
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